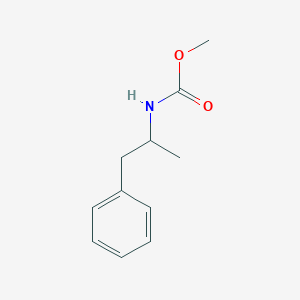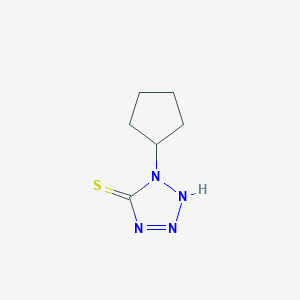
4,4-Dicarboxy-5-pyridoxylproline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dicarboxy-5-pyridoxylproline (DCPP) is a pyridoxal-5'-phosphate (PLP) derivative that has been widely used in scientific research. It is a powerful tool for studying the mechanism of action of enzymes that use PLP as a cofactor. DCPP has been synthesized using various methods, and its biochemical and physiological effects have been extensively studied.
作用機序
4,4-Dicarboxy-5-pyridoxylproline acts as a PLP analog and can bind to PLP-dependent enzymes in a similar way to PLP. The binding of 4,4-Dicarboxy-5-pyridoxylproline to enzymes can result in the formation of a Schiff base intermediate, which can undergo various reactions, such as decarboxylation, transamination, and racemization. The reaction mechanism of 4,4-Dicarboxy-5-pyridoxylproline-dependent enzymes is similar to that of PLP-dependent enzymes.
Biochemical and Physiological Effects
4,4-Dicarboxy-5-pyridoxylproline has been shown to have various biochemical and physiological effects. It can inhibit the activity of PLP-dependent enzymes by binding to the active site of the enzyme. 4,4-Dicarboxy-5-pyridoxylproline can also affect the conformation of enzymes, resulting in changes in enzyme activity. 4,4-Dicarboxy-5-pyridoxylproline has been shown to have an inhibitory effect on the growth of cancer cells, indicating its potential as an anticancer agent.
実験室実験の利点と制限
4,4-Dicarboxy-5-pyridoxylproline has several advantages for lab experiments. It is a stable PLP analog that can be easily synthesized and purified. 4,4-Dicarboxy-5-pyridoxylproline can be used to study the mechanism of action of PLP-dependent enzymes without the need for radioactive isotopes. However, 4,4-Dicarboxy-5-pyridoxylproline has some limitations, such as its inability to mimic the binding of PLP to enzymes completely. 4,4-Dicarboxy-5-pyridoxylproline can also inhibit the activity of non-PLP-dependent enzymes, leading to nonspecific effects.
将来の方向性
There are several future directions for the use of 4,4-Dicarboxy-5-pyridoxylproline in scientific research. One direction is the development of 4,4-Dicarboxy-5-pyridoxylproline-based inhibitors for PLP-dependent enzymes. 4,4-Dicarboxy-5-pyridoxylproline can also be used to study the effect of mutations on enzyme activity and the binding of PLP to enzymes. The development of 4,4-Dicarboxy-5-pyridoxylproline-based sensors for PLP-dependent enzymes is another potential direction. 4,4-Dicarboxy-5-pyridoxylproline can also be used in combination with other PLP analogs to study the reaction mechanism of PLP-dependent enzymes.
合成法
4,4-Dicarboxy-5-pyridoxylproline can be synthesized using various methods, including the reaction of L-proline with pyridoxal-5'-phosphate and the reaction of L-proline with pyridoxal followed by oxidation. The latter method is more commonly used due to its simplicity and high yield. The reaction involves the oxidation of pyridoxal to pyridoxal-5'-phosphate using H2O2, followed by the reaction of the resulting pyridoxal-5'-phosphate with L-proline in the presence of EDCI and DMAP. The final product is obtained after purification using column chromatography.
科学的研究の応用
4,4-Dicarboxy-5-pyridoxylproline has been extensively used in scientific research as a PLP analog. It is a powerful tool for studying the mechanism of action of enzymes that use PLP as a cofactor. 4,4-Dicarboxy-5-pyridoxylproline can be used to investigate the reaction mechanism of PLP-dependent enzymes, such as aminotransferases, decarboxylases, and racemases. 4,4-Dicarboxy-5-pyridoxylproline can also be used to study the binding of PLP to enzymes and the effect of mutations on enzyme activity.
特性
CAS番号 |
126706-35-2 |
|---|---|
製品名 |
4,4-Dicarboxy-5-pyridoxylproline |
分子式 |
C14H16N2O8 |
分子量 |
340.28 g/mol |
IUPAC名 |
5-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]pyrrolidine-2,4,4-tricarboxylic acid |
InChI |
InChI=1S/C14H16N2O8/c1-5-9(18)8(6(4-17)3-15-5)10-14(12(21)22,13(23)24)2-7(16-10)11(19)20/h3,7,10,16-18H,2,4H2,1H3,(H,19,20)(H,21,22)(H,23,24) |
InChIキー |
BZXXHPRNZPEDLQ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)CO |
正規SMILES |
CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)CO |
同義語 |
4,4-dicarboxy-5-pyridoxylproline DCPP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




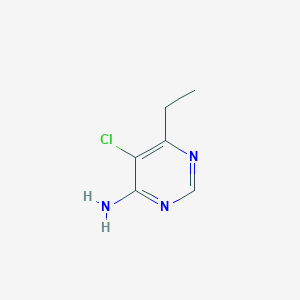


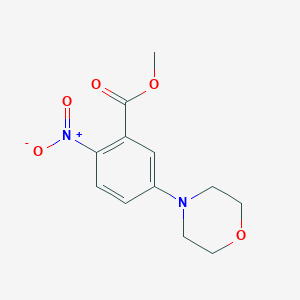

![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)
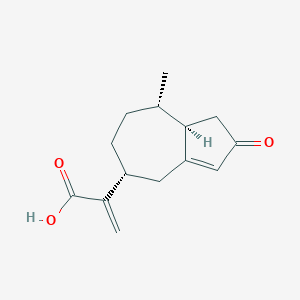


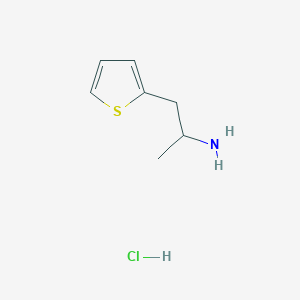
![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)
